

# Milademetan efficacy comparison other MDM2 inhibitors

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## Compound Focus: Milademetan tosylate hydrate

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## Clinical Profile of Selected MDM2 Inhibitors

Inhibitor Name	Core Structure / Category	Latest Trial Phase	Key Efficacy Findings	Key Safety Findings	Notable Context
Milademetan	Not specified in results [1]	Phase 3 (in liposarcoma) [2]	MANTRA-2 (Phase 2): ORR 19.4% (6/31) in advanced MDM2-amp, TP53-WT solid tumors; mPFS 3.5 months [3]. MANTRA (Phase 3): mPFS 3.6 mo vs 2.2 mo for trabectedin in DDPLS (HR 0.89; not statistically significant) [2].	Most frequent Grade 3/4 AEs: thrombocytopenia (39.5%), neutropenia (25.5%), anemia (18.6%) [2]. Manageable with intermittent dosing [4].	Further development for liposarcoma halted after Phase 3 failure [2]. Investigation continues in combination with atezolizumab [2].
Idasanutlin (RG7388)	Pyrrolidine [1]	Phase 3 (in AML)	Phase 1 in AML: Remission rate 18.9% as	Hematologic toxicity (thrombocytopenia,	Several trials are combining it

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			monotherapy vs 35.6% in combination with cytarabine [1].	neutropenia) is a common dose-limiting toxicity [1].	with other agents, such as venetoclax [1].
<b>ALRN-6924</b>	Stabilized Alpha-Helix Peptide [1]	Phase 1/2a	Phase 1/2a in solid tumors/lymphomas: Disease Control Rate (DCR) of 59% with a 3/14 day schedule [1].	Generally well-tolerated; toxicities include transient neutropenia and thrombocytopenia [1].	A first-in-class stapled peptide designed to inhibit both MDM2 and MDMX [1].
<b>RG7112 (RO5045337)</b>	Cis-Imidazoline [1]	Phase 1	One of the earliest MDM2 inhibitors in clinical trials.	High rates of Grade 3/4 neutropenia (60%) and thrombocytopenia (45%) observed in a sarcoma trial [1].	Its development highlighted the need for intermittent dosing schedules to mitigate toxicity [1].

## Experimental Protocols from Key Studies

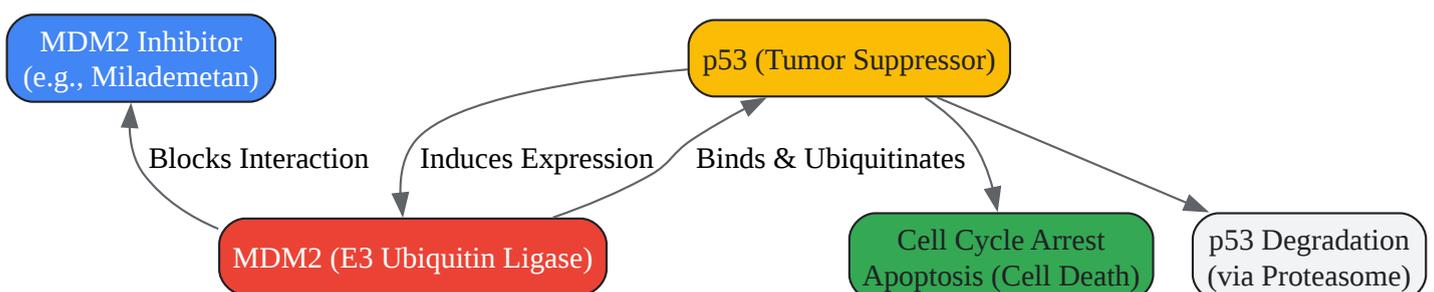
To aid in the interpretation of the data above, here is a summary of the methodologies used in the pivotal clinical trials for Milademetan.

- **MANTRA-2 (Phase II Basket Study for Milademetan) [3]:**
  - **Study Design:** A phase II, multicenter, single-arm, open-label basket study.
  - **Patient Population:** Adults with advanced or metastatic *MDM2*-amplified, *TP53* wild-type solid tumors, confirmed by next-generation sequencing (NGS) in a CLIA-approved lab. Patients must have received all appropriate standard therapies.

- **Intervention:** Oral milademetan.
  - **Primary Endpoint:** Objective Response Rate (ORR) per RECIST v1.1.
  - **Key Secondary Endpoints:** Progression-Free Survival (PFS) and incidence of Adverse Events (AEs).
- **MANTRA (Phase III Study for Milademetan) [2]:**
    - **Study Design:** A randomized, multicenter, open-label phase III trial.
    - **Patient Population:** Patients with unresectable or metastatic dedifferentiated liposarcoma (DDLPS) who had progressed on one or more prior systemic therapies, including an anthracycline.
    - **Intervention:** Milademetan vs. standard-of-care trabectedin.
    - **Primary Endpoint:** Progression-Free Survival (PFS).
  - **First-in-Human Phase I Study for Milademetan [4]:**
    - **Study Design:** A two-part, open-label phase I study (dose-escalation and dose-expansion).
    - **Dosing Schedules Tested:** Multiple schedules were evaluated, including extended/continuous (e.g., 21 days on/7 days off) and intermittent (e.g., 3 days on/11 days off, or 3 days on/11 days off bi-weekly).
    - **Key Findings:** The intermittent schedule (260 mg once daily on days 1-3 and 15-17 of a 28-day cycle) was established as the recommended phase II dose. This schedule effectively mitigated dose-limiting hematologic toxicities while maintaining antitumor activity [4].

## The p53-MDM2 Pathway and Inhibitor Mechanism

The following diagram illustrates the fundamental mechanism of action that is shared by this class of drugs.



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## Interpretation of Current Evidence and Future Directions

The available data suggests that while MDM2 inhibition is a scientifically sound strategy, its clinical translation as a monotherapy has been challenging.

- **Efficacy Context:** The efficacy of Milademetan and other inhibitors has been **modest and often short-lived** in clinical trials [3] [5]. The failure of the MANTRA trial to meet its primary endpoint underscores the difficulty in achieving a significant survival benefit in a tumor type (liposarcoma) known to be dependent on *MDM2* amplification [2].
- **Class-Wide Challenge:** Hematologic toxicities, particularly **thrombocytopenia and neutropenia**, are on-target, mechanism-based toxicities linked to p53 activation in hematopoietic progenitor cells. This is a common challenge for all MDM2 inhibitors that target the p53-MDM2 interaction [1].
- **Future Strategies:** Current research is shifting away from monotherapy. The most promising avenues now focus on **combination therapies** to enhance efficacy and achieve more durable responses [3] [6]. Key strategies include:
  - **Combination with Immunotherapy:** Preclinical studies show MDM2 inhibition can enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1) by increasing IL-15 production and MHC-II expression on tumor cells, thereby making the tumor microenvironment more immunogenic [7].
  - **Combination with Other Targeted Agents:** Trials are exploring combinations with drugs like venetoclax (in AML) and atezolizumab (in solid tumors) [1] [2].
  - **Novel Modalities:** New approaches, such as MDM2-specific **PROTACs** (proteolysis-targeting chimeras) that degrade the MDM2 protein rather than just inhibit it, are being investigated to overcome the limitations of traditional inhibitors [1] [6].

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